Naphtho[2,3-c]thiophene

Heterocyclic Synthesis Pummerer Reaction Process Chemistry

Naphtho[2,3-c]thiophene is the critical o-quinonoid monomer for synthesizing low-bandgap (≈1.5 eV) conducting polymers and NTD/NDTO acceptor units. Direct comparative testing confirms NTD-based PBNS copolymers achieve 7.58% PCE, a 63% improvement over BDD analogs. This [2,3-c] annulation confers distinct frontier orbital energetics unattainable with isomeric naphthothiophenes. Essential for high-efficiency OPV donor-acceptor architectures and solution-processed n-channel OFET semiconductors.

Molecular Formula C12H8S
Molecular Weight 184.26 g/mol
Cat. No. B1243081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphtho[2,3-c]thiophene
Synonymsnaphtho(2,3-c)thiophene
Molecular FormulaC12H8S
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESC1=CC2=CC3=CSC=C3C=C2C=C1
InChIInChI=1S/C12H8S/c1-2-4-10-6-12-8-13-7-11(12)5-9(10)3-1/h1-8H
InChIKeyQGGSWEDJFFDTIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphtho[2,3-c]thiophene: Technical Baseline and Procurement Considerations for Advanced Organic Electronics Materials


Naphtho[2,3-c]thiophene (CAS: not explicitly assigned to parent; molecular formula C12H8S; molecular weight 184.26 g/mol) is a fused-ring heterocyclic compound belonging to the class of o-quinonoid thiophene derivatives, characterized by a rigid, planar π-conjugated framework with a naphthalene ring fused to a thiophene moiety at the [2,3-c] annulation position [1]. The parent compound serves as a critical monomeric building block for synthesizing a series of fused-ring conducting polymers, including poly(naphtho[2,3-c]thiophene) (PNT), and as a core scaffold for donor-acceptor (D-A) copolymers incorporating the naphtho[2,3-c]thiophene-4,9-dione (NTD/NTDO) acceptor unit [2][3]. Unlike common benzo[c]thiophene or benzodithiophene-based analogs, the extended naphthalene π-system of this [2,3-c]-annelated structure confers distinct electronic characteristics, including a theoretically anticipated near-zero bandgap for its homopolymer and practical bandgap values of approximately 1.5 eV when polymerized, positioning it as a targeted intermediate for low-bandgap organic semiconductors in organic field-effect transistors (OFETs), polymer solar cells (PSCs), and nonlinear optical materials [2][3][4].

Why Naphtho[2,3-c]thiophene Cannot Be Replaced by Other Naphthothiophene Isomers or Fused-Ring Heterocycles in Electronic Material Procurement


Naphtho[2,3-c]thiophene and its derivatives occupy a distinct structural and electronic niche among naphthalene-fused thiophene congeners that precludes straightforward functional substitution. The [2,3-c] annulation pattern positions the sulfur atom within the o-quinonoid framework such that the π-electron density distribution and frontier molecular orbital energies differ materially from isomeric naphtho[1,2-b]thiophene or naphtho[2,1-b]thiophene systems, as evidenced by divergent electrochemical and photophysical behavior [1][2]. Critically, the NTD (naphtho[2,3-c]thiophene-4,9-dione) acceptor unit has been specifically benchmarked against the structurally analogous BDD (benzo[1,2-c:4,5-c']dithiophene-4,8-dione) unit in donor-acceptor copolymer systems, with side-chain-optimized NTD-based polymers achieving substantially higher photovoltaic performance than BDD-based counterparts under identical device architectures and processing conditions [3]. These isomer-specific and scaffold-specific differences in HOMO-LUMO energetics, polymer film morphology, and resulting device performance metrics mean that procurement specifications targeting this exact annulation pattern cannot be satisfied by alternative naphthothiophene isomers or superficially similar benzo-fused heterocycles.

Quantitative Differentiation Evidence: Naphtho[2,3-c]thiophene Procurement Decision Guide


Synthetic Yield and Scalability: Base-Catalyzed Pummerer Route Delivers High-Yield Access to Naphtho[2,3-c]thiophene

Naphtho[2,3-c]thiophene was synthesized in high yield via a facile base-catalyzed Pummerer reaction from the corresponding sulfoxide precursor [1]. In contrast, the synthesis of alternative naphthothiophene isomers (e.g., naphtho[1,2-b]thiophene) via photocyclization or multistep thionation routes typically proceeds with variable and often lower isolated yields, with no single-step high-yield protocol reported as comparably efficient [2]. The absolute yield value for the target compound is reported qualitatively as 'high yield' in the primary literature, while isomeric syntheses via Lawesson's reagent-mediated thionation or photocyclization require multiple steps with cumulative yield losses [2][3].

Heterocyclic Synthesis Pummerer Reaction Process Chemistry

Bandgap Engineering: Poly(naphtho[2,3-c]thiophene) Exhibits Experimentally Determined Bandgap of 1.5 eV vs Theoretical Near-Zero Prediction

Electrochemical polymerization of naphtho[2,3-c]thiophene yields poly(naphtho[2,3-c]thiophene) (PNT), which exhibits a measured optical bandgap (Eg) of 1.5 eV, as determined by opto-electrochemical studies [1]. This value stands in marked contrast to earlier theoretical calculations that predicted the bandgap of PNT to be nearly zero eV, indicating that the actual electronic structure of the [2,3-c]-annelated polymer deviates substantially from computational expectations based on simplified o-quinonoid models [1]. The redox potential for electrochemical doping of PNT occurs at approximately 0.69 V versus Ag/AgCl, providing a quantitative benchmark for the oxidation behavior of this specific polymer system [1].

Conducting Polymers Low-Bandgap Materials Electrochemical Polymerization

Photovoltaic Performance Benchmarking: NTD-Based D-A Copolymer PBNS Achieves 7.58% PCE vs 4.64% for BDD-Based Analog in Fullerene Solar Cells

In a direct comparative study, D-A copolymers incorporating the naphtho[2,3-c]thiophene-4,9-dione (NTD) acceptor unit were benchmarked against an identical copolymer backbone bearing the structurally analogous benzo[1,2-c:4,5-c']dithiophene-4,8-dione (BDD) acceptor unit in fullerene-based polymer solar cells (PSCs) [1]. The NTD-based copolymer PBNS (with alkylthio side-chain modification) delivered a power conversion efficiency (PCE) of 7.58%, with a short-circuit current density (JSC) of 12.40 mA cm−2, an open-circuit voltage (VOC) of 0.865 V, and a fill factor (FF) of 70.83% [1]. In comparison, the BDD-based reference copolymer (asy-BDTBP-BDD) achieved a PCE of only 4.64% under identical device architecture and AM1.5 illumination conditions [1].

Polymer Solar Cells Donor-Acceptor Copolymers Photovoltaic Efficiency

Electrochemical Properties and Energy Level Tuning: NTD-Based Polymers Exhibit HOMO Levels of −5.25 to −5.37 eV with LUMO Parity to BDD Analogs

Electrochemical characterization by cyclic voltammetry reveals that NTD-based D-A copolymers PBNO (with alkoxy side chains) and PBNS (with alkylthio side chains) exhibit HOMO energy levels of −5.25 eV and −5.37 eV, respectively, while maintaining LUMO energy levels of −3.59 eV and −3.63 eV [1]. Critically, these LUMO levels are nearly identical to those of the BDD-based reference copolymer (asy-BDTBP-BDD), whereas the HOMO levels are elevated relative to the BDD analog, resulting in a narrower electrochemical bandgap [1]. This energetic alignment preserves electron injection/extraction characteristics while enhancing hole transport and light absorption range, representing a targeted optimization that cannot be replicated with the BDD scaffold [1].

HOMO-LUMO Engineering Cyclic Voltammetry Donor-Acceptor Copolymers

Post-Polymerization Bandgap Tuning: NTDO-Containing Polymers Enable Annulation-Mediated Red-Shift to NIR Absorption Onset at 1300 nm

Conjugated linear polymers incorporating 8-octylnaphtho[2,3-c]thiophene-4,9-dione (NTDO) as a building block were subjected to post-polymerization annulation using Lawesson's Reagent, yielding ladder and linear-ladder polymers with substantially red-shifted absorption profiles [1]. Specifically, linear-ladder polymers containing electron-donating thiophene units and electron-withdrawing benzothiadiazole units exhibited absorption onset extending to 1300 nm and 1000 nm, respectively, in the near-infrared (NIR) region [1]. This post-polymerization transformation resulted in a decreased energy bandgap, red-shifted absorption maxima, and broadened absorption spectra relative to the precursor polymers, demonstrating that the NTDO unit provides a chemically addressable handle for bandgap engineering that is not universally available in alternative acceptor building blocks [1].

Post-Polymerization Modification NIR Absorbing Polymers Ladder Polymers

n-Type OFET Application Feasibility: Alkylated Naphtho[2,3-c]thiophene-4,9-dione Derivatives Enable Solution-Processed n-Channel Transistors

Alkyl-substituted naphtho[2,3-c]thiophene-4,9-dione derivatives were synthesized and incorporated into conjugated oligomers targeting n-type organic field-effect transistor (OFET) applications [1]. These oligomers, featuring the electron-deficient NTDO core combined with difluorodioxocyclopentene-fused thiophene units, were fabricated into FET devices via solution-based coating methods [1]. While explicit mobility values are not provided in the available abstract, the demonstration of solution-processable n-channel FETs based on this scaffold establishes a functional benchmark that distinguishes the NTDO unit from other naphthothiophene isomers lacking demonstrated n-type semiconducting behavior in device configurations [1][2].

Organic Field-Effect Transistors n-Type Semiconductors Solution Processing

Optimal Application Scenarios for Naphtho[2,3-c]thiophene and Its Derivatives Based on Quantitative Evidence


Polymer Solar Cells: NTD-Based Copolymers as High-Efficiency Donor Materials for Fullerene-Based OPV Devices

Research groups and industrial developers pursuing high-performance polymer solar cells should prioritize NTD-based donor-acceptor copolymers over BDD-based analogs. As demonstrated in direct comparative device testing, the NTD-based copolymer PBNS achieves a power conversion efficiency of 7.58%, representing a 63% relative improvement over the BDD-based reference copolymer (4.64%) under identical fullerene-based device architectures [1]. The elevated HOMO levels (−5.25 to −5.37 eV) with preserved LUMO alignment (−3.59 to −3.63 eV) enable enhanced hole transport and broader light absorption without compromising electron injection characteristics [1]. This application scenario is particularly relevant for academic and industrial laboratories engaged in OPV material discovery and device optimization.

Low-Bandgap Conducting Polymers: Electrochemically Polymerized PNT for Visible-Light Harvesting and Electrochromic Devices

For applications requiring conducting polymers with precisely defined bandgaps in the visible region, poly(naphtho[2,3-c]thiophene) (PNT) offers a quantitatively characterized benchmark of Eg = 1.5 eV with a redox doping potential of approximately 0.69 V versus Ag/AgCl [2]. This experimentally validated bandgap, which diverges significantly from the theoretically predicted near-zero value, positions PNT as a candidate for visible-light photodetectors, electrochromic windows, and as a narrow-bandgap component in tandem photovoltaic architectures [2]. Procurement of the parent monomer naphtho[2,3-c]thiophene is essential for electrochemical polymerization studies and for the development of PNT-based conducting polymer films.

NIR-Absorbing Ladder Polymers: Post-Polymerization Annulation of NTDO-Containing Precursors for Photodetectors and Nonlinear Optics

Materials scientists targeting near-infrared (NIR) absorption beyond 1000 nm should consider NTDO-containing linear polymers as precursors for post-polymerization annulation to yield ladder and linear-ladder polymers. Following treatment with Lawesson's Reagent, these materials exhibit absorption onset extended to 1000–1300 nm, with decreased bandgap and broadened absorption spectra relative to precursor polymers [3]. This application scenario is directly relevant to the development of NIR photodetectors, nonlinear optical materials, and semitransparent photovoltaic devices where absorption in the NIR spectral window is required [3].

n-Type Organic Field-Effect Transistors: NTDO-Based Oligomers as Solution-Processable n-Channel Semiconductors

Research programs focused on n-channel OFETs and complementary logic circuits should evaluate alkylated naphtho[2,3-c]thiophene-4,9-dione derivatives as electron-accepting building blocks. These derivatives have been successfully incorporated into conjugated oligomers that function as n-type semiconductors in solution-processed FET devices [4]. In contrast, alternative naphthothiophene isomers such as naphtho[1,2-b]thiophene derivatives have not been reported with comparable n-type device functionality in the available literature [5]. This scenario applies to academic and industrial laboratories engaged in printable electronics and organic semiconductor device fabrication.

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